Methyl 3-(2-(4-methoxy-3-methylphenyl)acetamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
“Methyl 3-(2-(4-methoxy-3-methylphenyl)acetamido)-5-phenylthiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The compound also has an acetamido group and a carboxylate ester group, which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring, acetamido group, and carboxylate ester group would each contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. The thiophene ring, acetamido group, and carboxylate ester group could each participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Chemical and Spectroscopic Properties
The chemical and spectroscopic properties of thiophene systems, which are structurally related to Methyl 3-(2-(4-methoxy-3-methylphenyl)acetamido)-5-phenylthiophene-2-carboxylate, are significant in research. These compounds, including 3-hydroxythiophenes, show solvent-dependent equilibrium with their tautomers, which is crucial for understanding their reactivity and interactions in various solvents (Hunter & Mcnab, 2010).
Ester Migration and Rearrangements
The rearrangement of related compounds, such as Methyl 5-methoxyfuran-2-carboxylate, involves interesting ester migrations. These reactions are significant for the synthesis and understanding of complex molecular structures (Abbott et al., 1974).
Synthesis of Derivatives
The synthesis of derivatives from related compounds, like Methyl 2-Amino-3H-1-benzazepine-4-carboxylates, is crucial in medicinal chemistry. These syntheses provide pathways for creating novel compounds with potential therapeutic applications (Lim et al., 2007).
Heterocyclic System Synthesis
The use of similar compounds in synthesizing heterocyclic systems, like 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, is a vital area of research. These syntheses contribute to the development of new pharmaceuticals and materials (Selič et al., 1997).
Metabolite Studies
The study of metabolites such as 3-METHOXY-4-hydroxyphenylalanine, related to this compound, is crucial in understanding biological processes and drug metabolism (Bartholini et al., 1971).
Reactions with Alcohols
The reactions of structurally related compounds with alcohols lead to the synthesis of novel compounds with varied applications, particularly in the field of organic chemistry (Corral & Lissavetzky, 1984).
Anticonvulsant Activity
The study of compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which share structural similarities, demonstrates their potential as anticonvulsants. This research is vital for developing new treatments for neurological disorders (Camerman et al., 2005).
Antibacterial Activities
The synthesis of related compounds, such as 3-methylthio-3-cephem-4-carboxylic acids, showcases their antibacterial properties. This is important for the development of new antibiotics (Sakagami et al., 1987).
Structural Analysis in Crystallography
The structure of compounds like methyl 1 -(acetamido)ferrocene-1-carboxylate, related to the target compound, provides insights into molecular geometry and interactions, essential in materials science and drug design (Cetina et al., 2009).
Broad Antimicrobial Spectrum
The study of cephalosporin derivatives, such as 3-[(2,3-Cyclopenteno-1-pyridinium)-methyl]-7-[2-syn-methoximino-2-(2-aminothiazol-4-yl)-acetamido]-ceph-3-em-4-carboxylate, with a broad antimicrobial spectrum, is crucial in combating resistant bacterial strains (Seibert et al., 1983).
Comparative Metabolism Studies
Comparative metabolism studies of herbicides and related metabolites provide insights into environmental and health impacts, crucial in agriculture and public health (Coleman et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-[[2-(4-methoxy-3-methylphenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-14-11-15(9-10-18(14)26-2)12-20(24)23-17-13-19(16-7-5-4-6-8-16)28-21(17)22(25)27-3/h4-11,13H,12H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGRDOXOFFFCRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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